N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Description
N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS: 849020-90-2) is an acetamide derivative characterized by a phenyl ring substituted with an aminomethyl group at the meta position and an N-methylated acetamide moiety. Its molecular formula is C₁₀H₁₅ClN₂O, and it is commonly utilized in industrial applications, including dye intermediates and chemical synthesis . The compound’s hydrochloride salt enhances solubility and stability, making it suitable for diverse chemical processes.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-4-9(6-10)7-11;/h3-6H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFERYIAUVCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375425 | |
| Record name | N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849020-90-2 | |
| Record name | N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Reductive Amination of 3-Nitrobenzaldehyde
A foundational route involves the reductive amination of 3-nitrobenzaldehyde to introduce the aminomethyl group. In this method, 3-nitrobenzaldehyde is condensed with methylamine in methanol under reflux, followed by hydrogenation using a palladium-on-carbon catalyst to reduce the nitro group to an amine. The intermediate 3-(aminomethyl)-N-methylbenzamide is then acetylated using acetic anhydride in tetrahydrofuran (THF), yielding N-[3-(aminomethyl)phenyl]-N-methylacetamide. Final hydrochlorination with gaseous HCl in diethyl ether produces the target compound. This method achieves a 78% overall yield but requires rigorous control of hydrogenation pressure (3–5 bar) to avoid over-reduction.
Direct Acetylation of 3-(Aminomethyl)aniline
An alternative single-step acetylation leverages 3-(aminomethyl)aniline as the precursor. Reacting the aniline derivative with acetyl chloride in dichloromethane (DCM) at 0°C selectively acetylates the primary amine, while the methyl group is introduced via subsequent treatment with methyl iodide in the presence of potassium carbonate. Hydrochloride salt formation is achieved by adding concentrated HCl to the crude product in ethanol, followed by recrystallization from ethyl acetate. This route simplifies purification but faces challenges in avoiding N-methylation of the acetamide group, necessitating stoichiometric precision.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethyl acetate, employed in CN103204784B for analogous syntheses, enhances yield (82%) when used as the solvent for acetylation due to its moderate polarity and ability to stabilize intermediates. Elevated temperatures (60–70°C) accelerate the reaction but risk decomposition, whereas lower temperatures (0–10°C) improve selectivity at the cost of prolonged reaction times (12–18 hours).
Table 1: Solvent Performance in Acetylation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl acetate | 60 | 82 | 95 |
| THF | 25 | 75 | 91 |
| DCM | 0 | 68 | 88 |
Catalytic Hydrogenation Parameters
The hydrogenation step in reductive amination requires precise catalyst loading. A 5% Pd/C catalyst at 4 bar H₂ pressure achieves complete nitro reduction within 4 hours, whereas lower catalyst concentrations (2%) extend the reaction time to 8 hours. Residual palladium levels (<10 ppm) are critical for pharmaceutical-grade products, necessitating post-reaction filtration through celite.
Hydrochloride Salt Formation and Purification
Acid Selection and Stoichiometry
Hydrochloric acid (HCl) is preferred for salt formation due to its volatility and ease of removal. Gaseous HCl bubbled into an ether solution of the free base produces a crystalline precipitate with 95% purity, while aqueous HCl requires additional drying steps. A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid contamination.
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Pd/C catalyst recovery via filtration and reactivation with H₂ at 200°C reduces costs by 30% in large batches.
Waste Stream Management
Ethyl acetate and ethanol are distilled and reused, aligning with green chemistry principles. Aqueous HCl byproducts are neutralized with NaOH to generate NaCl for safe disposal.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemical Reactions
The compound participates in several key chemical reactions, including:
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | Potassium permanganate | Nitroso derivatives |
| Reduction | Sodium borohydride | Amine derivatives |
| Substitution | Nucleophiles | Substituted acetamide derivatives |
These reactions highlight its versatility as a building block in organic synthesis.
Medicinal Chemistry
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is of great interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity primarily involves modulation of specific molecular targets, which can lead to significant pharmacological effects.
- Anticonvulsant Activity : Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. In animal models, certain derivatives showed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Case Study : A study synthesized several analogs of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were tested for their anticonvulsant activity. Modifications in the structure significantly influenced the anticonvulsant efficacy, indicating the importance of specific substituents on the phenyl ring .
- Mechanism of Action : The compound interacts with neuronal voltage-sensitive sodium channels, influencing neurotransmitter release and affecting neuronal excitability, which is crucial for its anticonvulsant effects.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Industrial Applications
The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals. Its unique structural features allow for the introduction of various functional groups through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound’s structural analogs differ in substituent positions, methylation, and functional groups, leading to variations in physicochemical properties and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Para-substituted analogs (e.g., 25027-73-0) exhibit higher polarity due to symmetrical charge distribution .
- Crystal Structure: Substituents influence hydrogen bonding. For example, the N-methyl group in the target compound may hinder N–H⋯O interactions observed in non-methylated analogs like 238428-27-8, altering crystal packing .
- Stability : Chloro-substituted analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide) show higher reactivity due to electron-withdrawing effects, making them less stable under basic conditions .
Biological Activity
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a compound of significant interest in pharmacological research due to its biological activity, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
- Molecular Formula : C₉H₁₂ClN₃O
- Molecular Weight : Approximately 214.69 g/mol
- Structure : The compound features a phenyl ring substituted with an aminomethyl group and an acetamide functional group, which contributes to its reactivity and interactions with biological targets.
This compound primarily acts as a selective inhibitor of iNOS, an enzyme responsible for the production of nitric oxide (NO) from L-arginine. NO plays various roles in physiological processes, including:
- Vasodilation : Regulating blood flow and pressure.
- Immune Response : Mediating tumoricidal and bactericidal actions in macrophages.
- Signal Transduction : Influencing various signaling pathways through S-nitrosylation of target proteins.
The inhibition of iNOS by this compound can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .
Biological Activity
The biological activities of this compound have been documented in several studies:
- Inhibition of iNOS : Research indicates that this compound effectively inhibits iNOS activity, leading to decreased NO production. This has implications for treating conditions characterized by excessive inflammation .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, particularly against certain bacterial strains, although further research is needed to confirm these findings .
- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| iNOS Inhibition | Selectively inhibits iNOS activity | |
| Antimicrobial Effects | Potential activity against specific bacteria | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Case Study 1: Inhibition of Inflammatory Responses
A study investigated the effects of this compound on a model of chronic inflammation in mice. The results demonstrated a significant reduction in inflammatory markers (IL-6 and IL-8) when treated with the compound compared to control groups. This suggests its potential utility in managing inflammatory diseases .
Case Study 2: Antitumor Activity
In another study, the compound was tested against several human cancer cell lines. It was found to effectively reduce cell viability in a dose-dependent manner, with IC50 values indicating strong cytotoxicity. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Research Findings
Recent research highlights the significance of this compound as a promising lead compound for drug development:
- Therapeutic Applications : Its role as an iNOS inhibitor positions it as a candidate for treating conditions such as sepsis, rheumatoid arthritis, and cancer.
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently, enhancing its availability for research and clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, 3-(aminomethyl)aniline hydrochloride derivatives (e.g., ) are reacted with methyl acetamide precursors in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as referenced in peptide synthesis protocols . Optimization involves adjusting solvent polarity (e.g., tetrahydrofuran for solubility), temperature (room temperature to 60°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical, with purity validated by HPLC (≥98%) .
Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?
- Methodological Answer : Solubility profiles are determined in solvents like water, DMSO, or ethanol using UV-Vis spectroscopy (λmax ~255 nm, as in ). Stability studies require accelerated degradation tests under varying pH (e.g., 1–13), temperature (-20°C to 40°C), and humidity (40–80% RH). Thermal stability is assessed via differential scanning calorimetry (DSC), while hygroscopicity is measured gravimetrically .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). For example, aromatic protons in the 3-(aminomethyl)phenyl group resonate at δ 6.8–7.5 ppm, while methyl groups in acetamide appear at δ 2.1–2.3 ppm .
- HRMS : Confirm molecular weight (e.g., m/z 244.1 [M+H]+ for related compounds in ) with <5 ppm mass error.
- FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and carbonyl bands (1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, in C NMR distinguishes between ortho/meta substituents on the phenyl ring. Cross-validate with computational methods (e.g., DFT simulations of chemical shifts) and alternative techniques like X-ray crystallography .
Q. What strategies optimize HPLC methods for purity analysis when column retention times vary between batches?
- Methodological Answer : Adjust mobile phase composition (e.g., acetonitrile:water gradients from 10:90 to 90:10) and pH (2.5–3.5 with trifluoroacetic acid). Use C18 columns with 3.5 μm particle size for resolution. For batch variability, standardize injection volumes (10–20 μL) and column temperature (25–30°C). Validate with reference standards (e.g., ’s 96% purity benchmark) .
Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : The salt enhances aqueous solubility (critical for bioavailability) and stability. Assess via in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic profiling (plasma t1/2, AUC). Compare free base vs. salt forms using LC-MS/MS quantification. highlights similar salts used in nitric oxide synthase inhibitors, demonstrating improved tissue penetration .
Q. What are the implications of structural modifications (e.g., methyl vs. ethyl groups) on biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing N-methyl with N-ethyl) and testing against target receptors/enzymes. For example, ’s pesticide derivatives show that trifluoromethyl groups enhance binding affinity. Use molecular docking (AutoDock Vina) to predict interactions and validate with IC50 assays .
Q. How can researchers mitigate hazards during handling, given the compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
